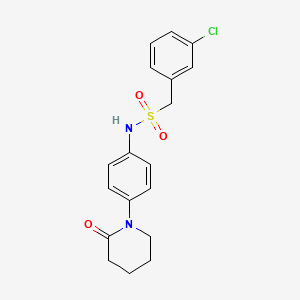

1-(3-chlorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-chlorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MLN4924 and is a selective inhibitor of NEDD8-activating enzyme (NAE).

科学的研究の応用

Structural Analysis and Supramolecular Assembly

A study focused on the structural analysis of nimesulidetriazole derivatives, closely related to the chemical structure , revealed insights into their supramolecular assembly. The research highlighted the impact of substitution on the crystal structures, intermolecular interactions, and the formation of various dimensional frameworks through hydrogen bonding and other interactions. This structural understanding is pivotal for the development of pharmaceutical compounds and materials science applications (Dey et al., 2015).

Synthesis and Chemical Reactivity

Another research avenue explored the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through cyclisation reactions, demonstrating the chemical reactivity and potential for creating various sulfonamide derivatives with significant pharmaceutical relevance (Craig et al., 2000).

Microbial Reduction for Chiral Intermediates

Research on microbial cultures has shown their capability to catalyze the reduction of compounds similar to 1-(3-chlorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide, producing chiral intermediates essential for synthesizing more complex molecules, such as beta-receptor antagonists (Patel et al., 1993).

Ring Expansion Reactions

Investigations into ring expansion reactions of related methanesulfonates have provided insights into the synthetic pathways that can be utilized to create novel organic compounds, showcasing the versatility of sulfonamide derivatives in organic synthesis (Harada et al., 1993).

作用機序

Target of Action

A structurally similar compound, apixaban, is known to inhibitblood coagulation factor Xa

Mode of Action

The exact mode of action of this compound is currently unknown. For the structurally similar compound apixaban, it binds to factor Xa, inhibiting its activity and thus preventing blood coagulation . If our compound has a similar target, it might also act as an inhibitor, but this is purely speculative at this point.

Biochemical Pathways

Without specific information on the target of this compound, it’s challenging to determine the exact biochemical pathways it affects. If it does indeed target factor Xa like apixaban, it would impact the coagulation cascade , a series of reactions that ultimately helps form a clot to prevent excessive bleeding .

Pharmacokinetics

The structurally similar compound apixaban has good oral bioavailability , suggesting that our compound might have similar properties

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its target and mode of action. If it acts similarly to apixaban, it could prevent the formation of blood clots by inhibiting factor Xa .

特性

IUPAC Name |

1-(3-chlorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c19-15-5-3-4-14(12-15)13-25(23,24)20-16-7-9-17(10-8-16)21-11-2-1-6-18(21)22/h3-5,7-10,12,20H,1-2,6,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYUGHPSZVPLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)

![(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2430214.png)

![5-((4-Ethoxy-3-methoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430218.png)

![Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2430222.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2430224.png)

![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2430226.png)

![N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2430227.png)